
Chlorflavonin
Overview
Description
Chlorflavonin is a naturally occurring flavonoid first isolated from the fungus Aspergillus candidus in 1969 . It is known for its potent antimycobacterial and antifungal properties. The compound has a unique structure characterized by a chlorine atom attached to the flavonoid skeleton, which contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of chlorflavonin involves a late-stage ruthenium(II)-catalyzed ortho-C(sp2)-H-hydroxylation of a substituted 3’-methoxyflavonoid skeleton . This method allows for the selective introduction of hydroxyl groups at specific positions on the flavonoid core, which is crucial for the biological activity of this compound.
Industrial Production Methods: this compound can also be produced industrially by cultivating a this compound-producing strain of Aspergillus candidus under aerobic conditions in an aqueous nutrient solution containing inorganic salts and a source of assimilable carbon and nitrogen . The antibiotic is then isolated from the fermentation broth by adjusting the pH, separating the mycelium, and extracting the mycelium with a hydrocarbon solvent. The pure substance is obtained by re-crystallization from benzene or petroleum ether .
Chemical Reactions Analysis
Types of Reactions: Chlorflavonin undergoes various chemical reactions, including:
Reduction: Reduction with magnesium and hydrochloric acid results in a deep red color.
Substitution: The chlorine atom in this compound can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Ruthenium(II) catalysts are commonly used for hydroxylation reactions.
Reduction: Magnesium and hydrochloric acid are used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products:
Scientific Research Applications
Chlorflavonin has a wide range of scientific research applications:
Mechanism of Action
Chlorflavonin exerts its effects by specifically inhibiting the large catalytic subunit IlvB1 of the mycobacterial acetohydroxyacid synthase (AHAS), which is the first common enzyme in the de novo biosynthetic pathway of essential branched-chain amino acids and pantothenic acid . This inhibition leads to combined auxotrophies of branched-chain amino acids and pantothenic acid, ultimately resulting in the bacteriostatic effect observed in mycobacterial cultures .
Comparison with Similar Compounds
Bromflavonin: An analog of chlorflavonin with a bromine atom instead of chlorine, exhibiting improved antimycobacterial activity.
Baicalein: A flavone with potent antifungal properties.
Myricetin: A flavonol with significant inhibitory effects on Candida species.
Uniqueness of this compound: this compound is unique due to its chlorine substituent on the flavonoid skeleton, which is rare among naturally occurring flavonoids . This structural feature contributes to its potent biological activity and makes it a valuable lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO7/c1-23-11-7-10(20)12-14(22)18(25-3)15(26-17(12)16(11)24-2)8-5-4-6-9(19)13(8)21/h4-7,20-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSQXYITDXJTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Cl)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177921 | |
| Record name | Chlorflavonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-64-6 | |
| Record name | Chlorflavonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorflavonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorflavonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


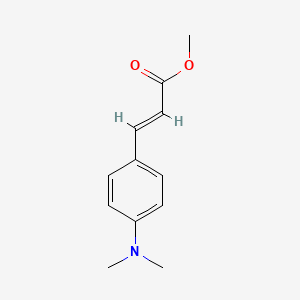
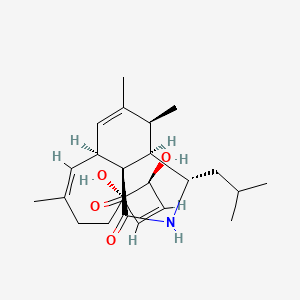

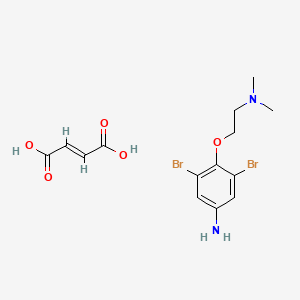
![6-[(2Z)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cycloheptane-1,4-diol](/img/structure/B1236333.png)

![10-[8-(4-Carboxy-3-methylbuta-1,3-dienyl)-3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1236338.png)
![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)
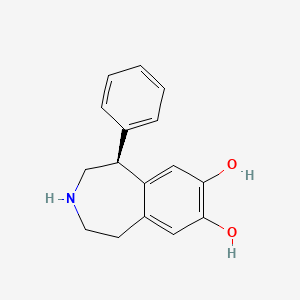
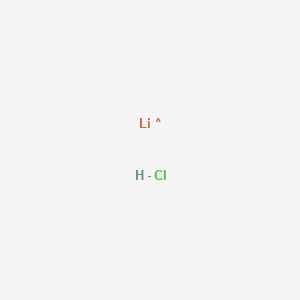


![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)
